molecular formula C10H11NOS B125333 (S)-4-Benzyloxazolidine-2-thione CAS No. 145588-94-9

(S)-4-Benzyloxazolidine-2-thione

Cat. No.: B125333
CAS No.: 145588-94-9
M. Wt: 193.27 g/mol
InChI Key: WJSUXYCBZFLXIK-VIFPVBQESA-N
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Description

(S)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound characterized by a five-membered oxazolidine ring substituted with a benzyl group at the 4-position and a thione (C=S) group at the 2-position. Its molecular formula is C₁₀H₁₁NOS, with a molecular weight of 193.26 g/mol and a CAS Registry Number of [145588-94-9] . The compound is commercially available in high purity (≥97%) and is frequently utilized in asymmetric synthesis and as a precursor for chiral auxiliaries due to its stereochemical stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of (S)-4-benzyloxazolidine with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired thione compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the thione group can yield the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

(S)-4-Benzyloxazolidine-2-thione serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its unique structure allows for selective reactions that are crucial in the development of pharmaceuticals.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Investigations into its derivatives suggest possible mechanisms for inhibiting cancer cell proliferation.

Medicine

The compound is explored as a precursor for pharmaceutical compounds. Its ability to interact with biological targets positions it as a candidate for developing treatments for cardiovascular diseases and other conditions.

Cardiovascular Activity

A notable study on spontaneously hypertensive rats demonstrated that administration of this compound significantly improved heart failure treatment outcomes. Key findings include:

  • Reduced Blood Pressure: Indicating potential applications in managing hypertension.
  • Improved Cardiac Function: Suggesting therapeutic benefits for heart conditions.

Crystallization Behavior

Research indicates that this compound does not crystallize during cooling or reheating, demonstrating high stability as a glass-forming material. This property may influence its bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which (S)-4-Benzyloxazolidine-2-thione exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The thione group is particularly reactive, allowing the compound to participate in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights key structural analogs of (S)-4-Benzyloxazolidine-2-thione, ranked by similarity scores (1.00 = identical backbone; lower scores indicate reduced similarity):

Compound Name Core Structure Similarity Score Molecular Weight CAS RN Key Features
This compound Oxazolidine-thione 1.00 (Reference) 193.26 [145588-94-9] Chiral center, sulfur at C2
(S)-4-Benzylthiazolidine-2-thione Thiazolidine-thione 1.00 209.33 [110199-17-2] Sulfur in ring (C1), thione at C2
(R)-4-Benzyl-2-oxazolidinone Oxazolidinone 0.83 177.19 [102029-44-7] Oxygen at C2, no thione; mp 87–90°C
(S)-4-Phenylthiazolidine-2-thione Thiazolidine-thione 0.83 193.30 [171877-39-7] Phenyl substituent (vs. benzyl)

Notes:

  • Thione vs. Oxazolidinone: The replacement of the thione (C=S) with a ketone (C=O) in (R)-4-Benzyl-2-oxazolidinone reduces molecular weight (177.19 vs. 193.26) and alters reactivity, making it less nucleophilic .
  • Benzyl vs.
  • Oxazolidine vs. Thiazolidine : Thiazolidine analogs incorporate an additional sulfur atom in the ring, enhancing stability in certain redox conditions .

This compound

While direct synthesis details are sparse in the provided evidence, analogous compounds (e.g., 1,3,5-oxadiazinane-4-thiones) are synthesized via cyclization reactions using thiourea derivatives and aldehydes under acidic conditions . For example, heating thiourea intermediates with benzyl halides or formaldehyde in HCl/ethanol (reflux, 80°C) is a common strategy .

Physical and Chemical Properties

Property This compound (R)-4-Benzyl-2-oxazolidinone (S)-4-Benzylthiazolidine-2-thione
Melting Point Not reported 87–90°C Not reported
Solubility Likely polar aprotic solvents Ethanol, DCM Ethanol, DMSO
Stability Air-stable (thione less oxidized) Hygroscopic Stable under inert atmosphere
Purity (Commercial) ≥97% >95.0% ≥98%

Reactivity Insights :

  • The thione group in this compound participates in nucleophilic addition reactions, unlike the oxazolidinone’s ketone group .
  • Thiazolidine-thiones exhibit higher acidity at the thione sulfur, facilitating metal coordination in catalysis .

Biological Activity

(S)-4-Benzyloxazolidine-2-thione is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 145588-94-9
  • Molecular Formula : C₉H₉NOS

This compound exhibits its biological effects primarily through interactions with various biological targets. The compound has been shown to influence several biochemical pathways:

  • Adrenergic Receptors : It binds to β1-, β2-, and α1- adrenergic receptor sites, which modulates cardiovascular responses and has implications for treating hypertension and heart failure .
  • Calcium Signaling Pathway : The compound's action on adrenergic receptors affects intracellular calcium levels, influencing muscle contraction and relaxation.
  • cGMP-PKG and cAMP Signaling Pathways : These pathways are critical in regulating vascular tone and cardiac function, where this compound plays a significant role.

Cardiovascular Activity

Research has indicated that this compound exhibits vasorelaxant properties primarily through its α1-blocking activity. This leads to:

  • Decreased Cardiac Contractility : The compound has been shown to reduce cardiac output in animal models, suggesting potential applications in managing heart conditions.
  • Increased Total Peripheral Resistance : This effect is crucial for understanding its role in blood pressure regulation.

Study on Hypertensive Rats

A study conducted on spontaneously hypertensive rats demonstrated that administration of this compound significantly improved heart failure treatment outcomes. The compound effectively reduced blood pressure and improved cardiac function, highlighting its potential as a therapeutic agent in cardiovascular diseases.

Crystallization Tendency Analysis

Research on the crystallization behavior of this compound showed that it does not crystallize during cooling or reheating, indicating high stability as a glass-forming material. This property can influence its bioavailability and therapeutic efficacy .

Comparative Analysis with Related Compounds

CompoundCrystallization BehaviorBiological Activity
This compoundNo crystallization observedVasorelaxant, adrenergic receptor interaction
(S)-4-Benzylthiazolidine-2-thioneCrystallizes upon reheatingLimited data on biological activity
(S)-4-Benzyl-2-oxazolidinoneEasily crystallizes from meltAntimicrobial properties reported

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (S)-4-Benzyloxazolidine-2-thione, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in equimolar ratios under reflux in DMF for 4 hours. Post-reaction purification involves recrystallization from ethanol (EtOH) to achieve high yields (~70–90%). Key parameters include strict stoichiometric control, solvent selection, and reflux duration .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Use a combination of mass spectrometry (MS) for molecular weight confirmation, and 1H^1H and 13C^{13}C NMR spectroscopy to validate stereochemistry and functional groups. For crystalline derivatives, single-crystal X-ray diffraction (e.g., CCDC 1850211/1850212 in related studies) resolves absolute configurations .

Q. What solvent systems are optimal for recrystallizing this compound to ensure enantiomeric purity?

  • Methodology : Ethanol (EtOH) is preferred due to its moderate polarity, which facilitates slow crystallization and minimizes racemization. Polar aprotic solvents like DMF should be avoided during purification to prevent byproduct formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcome of this compound synthesis?

  • Methodology : Kinetic vs. thermodynamic control can be studied using variable-temperature NMR. For example, reflux in DMF at 90–95°C favors thermodynamic products, while lower temperatures (e.g., 50°C) may trap kinetic intermediates. Solvent polarity adjustments (e.g., switching to THF) can alter reaction pathways and stereoselectivity .

Q. How should researchers interpret biological activity data for this compound derivatives across species (e.g., Sp1–Sp5 in Table 1)?

  • Methodology : Activity discrepancies (e.g., Entry 3a: Sp1=12 vs. Sp3=8) may arise from species-specific enzyme interactions. Use dose-response assays (IC50_{50}/EC50_{50}) and molecular docking simulations to identify binding affinity variations. Cross-validate with in vitro/in vivo models to resolve contradictions .

Q. What strategies address contradictions in reported bioactivity or synthetic yields for this compound derivatives?

  • Methodology : Employ longitudinal studies (e.g., three-wave panel designs) to track activity changes over time. For synthetic inconsistencies, replicate reactions under controlled conditions (e.g., inert atmosphere, strict moisture exclusion) and use high-throughput screening to identify batch-specific variables .

Q. How can chiral resolution techniques improve enantiomeric excess (ee) in this compound synthesis?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases can separate enantiomers. For asymmetric synthesis, chiral auxiliaries like Evans’ oxazolidinones may enhance ee >95% .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing biological screening data (e.g., Table 1 entries 3a–4c)?

  • Methodology : Multivariate analysis (e.g., PCA or hierarchical clustering) identifies activity trends across species. Bootstrapping with 1,000 iterations quantifies uncertainty in low-sample entries (e.g., Entry 3d: n=3). Pairwise t-tests with Bonferroni correction minimize false positives .

Q. How to design experiments reconciling open data requirements with proprietary research constraints for this compound?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-sensitive data (e.g., synthetic protocols). For proprietary findings, use metadata redaction and controlled access platforms compliant with ISO/IEC 17043 standards .

Q. Stability & Storage

Q. What storage conditions preserve the stability of this compound for long-term studies?

  • Methodology : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent photodegradation and oxidation. Periodic 1H^1H NMR checks (every 6 months) monitor decomposition, particularly at the thione moiety .

Properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSUXYCBZFLXIK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455008
Record name (S)-4-Benzyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145588-94-9
Record name (S)-4-Benzyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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